molecular formula C11H9ClF4O B14052196 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14052196
M. Wt: 268.63 g/mol
InChI Key: BNFGUWFGACTJQE-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-bis(difluoromethyl)benzene and 3-chloropropanone as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 0-5°C to ensure optimal yield and purity.

    Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) are used to facilitate the reaction. Additionally, reagents like trifluoromethylating agents may be employed to introduce the difluoromethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed.

Major Products

The major products formed from these reactions include difluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-Bis(difluoromethyl)benzene: Lacks the chloropropanone moiety but shares the difluoromethyl-substituted phenyl ring.

    N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains a thiourea moiety and trifluoromethyl groups, used as a catalyst in organic synthesis.

Uniqueness

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both difluoromethyl groups and a chloropropanone moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9ClF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2

InChI Key

BNFGUWFGACTJQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CCl

Origin of Product

United States

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